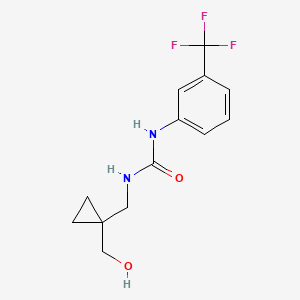
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C13H15F3N2O2 and its molecular weight is 288.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the physicochemical properties of the molecule.
Research indicates that compounds containing urea and trifluoromethyl groups often exhibit significant biological activities, including:
- Inhibition of Enzymes : The urea moiety can interact with various enzymes, potentially acting as an inhibitor. For instance, studies have shown that related compounds can inhibit human carbonic anhydrase (hCA), which plays a critical role in physiological processes such as respiration and acid-base balance .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these activities are reported to be around 250 μg/mL for related pyrazolyl-ureas .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific kinases involved in inflammatory responses. For example, derivatives with similar structures showed potent inhibition against p38 MAPK with IC50 values in the nanomolar range .
- Antimicrobial Testing : In vitro testing against a panel of bacterial strains revealed moderate antimicrobial activity, suggesting potential as an antibacterial agent .
In Vivo Studies
In vivo studies have further elucidated the pharmacological potential:
- Anti-inflammatory Effects : Compounds with similar urea structures have shown promising results in animal models for reducing inflammation. For example, one study indicated that a derivative significantly decreased inflammatory markers in a zymosan-induced peritonitis model .
Case Studies
Several case studies highlight the therapeutic implications of this compound:
- Case Study on Inflammatory Diseases :
- Case Study on Antimicrobial Application :
Data Tables
| Activity Type | Compound Structure | IC50/MIC Values | Notes |
|---|---|---|---|
| Enzyme Inhibition | Urea derivatives | 0.004 μM (p38 MAPK) | Highly selective for specific kinases |
| Antimicrobial Activity | Pyrazolyl-Ureas | 250 μg/mL (MIC) | Effective against Staphylococcus aureus |
| Anti-inflammatory | Urea derivatives | ED50 = 16 mg/kg | Reduces TNFα in animal models |
Eigenschaften
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)9-2-1-3-10(6-9)18-11(20)17-7-12(8-19)4-5-12/h1-3,6,19H,4-5,7-8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPZCNGUWRHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














